molecular formula C9H8F3NO2 B1316692 2-Methoxy-6-(trifluoromethyl)benzamide CAS No. 1017778-90-3

2-Methoxy-6-(trifluoromethyl)benzamide

Cat. No. B1316692
CAS RN: 1017778-90-3
M. Wt: 219.16 g/mol
InChI Key: MZFOBLLYEOLSJA-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C9H8F3NO2 . It is an intermediate for organic synthesis processes .


Synthesis Analysis

The synthesis of benzamide compounds, which include this compound, often starts from benzoic acid or its derivatives . The products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a methoxy group at the 2-position and a trifluoromethyl group at the 6-position .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 219.16 .

Scientific Research Applications

Antiplatelet and Antioxidant Activity

One area of interest has been the design and synthesis of benzamide derivatives as potential antiplatelet agents. For instance, a series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were synthesized and assessed for their in vitro antiplatelet aggregation activities. Compounds within this series exhibited notable antiplatelet aggregation activities, suggesting that modifications on the benzamide scaffold could yield potent antiplatelet agents with minimal cell toxicity (Liu et al., 2019).

Additionally, benzamide derivatives have been studied for their antioxidant properties. A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed both experimentally and theoretically, demonstrating antioxidant properties through DPPH free radical scavenging tests (Demir et al., 2015).

Synthetic Applications

The compound has also found applications in synthetic chemistry. For example, an effective and practical synthetic route was developed for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for various synthetic applications, from 2,6-dichloro-3-trifluoromethylpyridine (Horikawa et al., 2001).

Neuroinflammation Imaging

In the field of neurology, carbon-11-labeled sEH/PDE4 dual inhibitors have been synthesized for potential application in imaging neuroinflammation. The reference standard N-(4-methoxy-2-(trifluoromethyl)benzyl)benzamide and its derivatives were synthesized, showcasing the potential for developing PET tracers for imaging neuroinflammation (Jia et al., 2019).

Future Directions

Trifluoromethyl group-containing compounds, such as 2-Methoxy-6-(trifluoromethyl)benzamide, have been increasingly used in drug discovery . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the future research directions might involve exploring the potential of this compound in drug discovery and other applications.

Mechanism of Action

Target of Action

It’s known that this compound has significant antifungal activity .

Mode of Action

It’s known to exhibit antifungal properties, suggesting it likely interacts with components of fungal cells .

Biochemical Pathways

Given its antifungal activity, it’s plausible that it interferes with essential fungal biochemical pathways .

Result of Action

2-Methoxy-6-(trifluoromethyl)benzamide has been found to exhibit significant antifungal activity. In a study, it showed a 100% inhibition rate against Phomopsis sp., a type of fungus . This suggests that the compound’s action results in the effective inhibition of fungal growth.

Biochemical Analysis

Biochemical Properties

2-Methoxy-6-(trifluoromethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can alter metabolic pathways and affect the overall biochemical environment.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been found to affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes. These molecular interactions are critical for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under ambient conditions, it may degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on metabolic processes and cellular function . At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall metabolic homeostasis. Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. The compound’s distribution patterns are essential for understanding its pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is influenced by targeting signals and post-translational modifications . It is often directed to particular cellular compartments or organelles, where it exerts its biochemical effects. The subcellular localization of the compound is critical for its function and efficacy in various biochemical and cellular processes.

properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFOBLLYEOLSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281679
Record name 2-Methoxy-6-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017778-90-3
Record name 2-Methoxy-6-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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